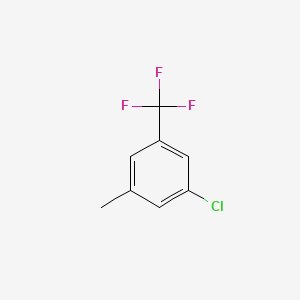

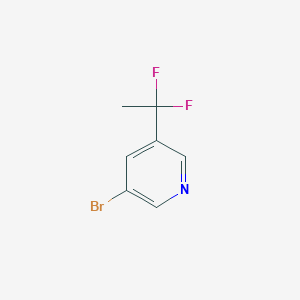

1-氯-3-甲基-5-(三氟甲基)苯

描述

Synthesis Analysis

The synthesis of derivatives of benzene, including those with chloro, methyl, and trifluoromethyl substituents, has been explored in various studies. For instance, the reaction of 1,3,5-tribromo- or 1,2,4,5-tetrabromobenzene with trimethylstannyl sodium yielded polystannylated benzene derivatives, which were then converted to tris- and tetrakis(chloromercurio)benzenes using mercuric chloride . Another study reported the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles through a room temperature 1,3-dipolar cycloaddition of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes, catalyzed by Cu(I) salt . This process achieved high regioselectivity, producing only 1,4-disubstituted products.

Molecular Structure Analysis

The molecular structure of 1,3,5-tris(trifluoromethyl)benzene was thoroughly investigated using gas-phase electron diffraction and quantum chemical calculations . The study revealed deviations from a regular hexagonal carbon ring structure due to the electronegative effect of the CF3 groups. Additionally, the trifluoromethyl groups showed significant deviations from a regular tetrahedral arrangement. The experimental structural parameters were found to be in good agreement with theoretical calculations.

Chemical Reactions Analysis

The research on 1,3,5-tris(trifluoromethyl)benzene and related compounds has not only focused on their synthesis but also on their ability to form further chemical reactions. For example, the synthesis of 1,4-disubstituted triazoles suggests that the trifluoromethyl-substituted benzene compounds can participate in 1,3-dipolar cycloaddition reactions, which are useful in creating a variety of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymorphic forms of 1,3,5-trisubstituted benzenes have been studied, with a focus on their crystal structures and thermochemical properties . The polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene were found to self-assemble into discrete network architectures, facilitated by weak hydrogen bonding and halogen interactions. Differential scanning calorimetry was used to examine their thermochemical properties, providing insights into their stability and potential applications.

科学研究应用

催化应用

甲基三氧铼充当芳香族化合物的亲电三氟甲基化的催化剂,包括衍生自 1-氯-3-甲基-5-(三氟甲基)苯的化合物。此反应在有机合成中很重要,展示了三氟甲基基团在各种化学转化中的效用 (Mejía & Togni, 2012)。

衍生物的结构分析

已分析了三氟甲基取代的原卟啉原 IX 氧化酶抑制剂的结构特性,即 1-氯-3-甲基-5-(三氟甲基)苯的衍生物。这些通过晶体学确定的结构与化学相互作用和分子设计相关 (Li 等人,2005)。

杂环化合物的合成

研究表明 1-氯-3-甲基-5-(三氟甲基)苯在杂环化合物(例如 4,4'-(芳基亚甲基)双(1H-吡唑-5-醇))的合成中得到应用。这突出了它在合成具有潜在药用价值的复杂有机分子中的前体作用 (Karimi-Jaberi 等人,2012)。

区域选择性合成

该化合物用于区域选择性合成工艺,例如 1-(2,6-二氯-4-三氟甲基苯基)-4-烷基-1H-[1,2,3]-三唑的合成。这展示了它在有机合成中的多功能性,特别是在创建具有特定结构特征的化合物方面 (Hu 等人,2008)。

作用机制

Target of Action

It’s known that similar compounds can affect various biological targets, such as enzymes or receptors, altering their function and leading to changes in cellular processes .

Mode of Action

It’s plausible that it interacts with its targets through non-covalent interactions, such as hydrogen bonding or van der waals forces, leading to changes in the target’s function .

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects such as altered gene expression, enzyme activity, or cellular signaling .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract or lungs, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine or feces .

Result of Action

It’s plausible that it could lead to changes in cellular processes, such as cell growth, differentiation, or apoptosis, depending on the specific targets and pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-3-methyl-5-(trifluoromethyl)benzene. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . Furthermore, it’s known that this compound slowly degrades in the atmosphere by reaction with photochemically-produced hydroxyl radicals .

属性

IUPAC Name |

1-chloro-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDQQODCOMDGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612662 | |

| Record name | 1-Chloro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methyl-5-(trifluoromethyl)benzene | |

CAS RN |

1214384-22-1 | |

| Record name | 1-Chloro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3032109.png)

![3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3032111.png)

![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3032120.png)

![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)